molecular formula C6H10O3 B6200641 2-methyl-1,4-dioxane-2-carbaldehyde CAS No. 2694734-15-9

2-methyl-1,4-dioxane-2-carbaldehyde

Cat. No.: B6200641
CAS No.: 2694734-15-9
M. Wt: 130.14 g/mol
InChI Key: PUHDMVKQLZZYTH-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Acetal (B89532) Chemistry and Carbonyl Functionality

2-Methyl-1,4-dioxane-2-carbaldehyde is structurally defined by a 1,4-dioxane (B91453) ring substituted with both a methyl and a formyl group at the C2 position. The 1,4-dioxane ring is a type of cyclic acetal, which is generally formed by the reaction of a diol with an aldehyde or ketone. These structures are known for their relative stability under basic and nucleophilic conditions, making them excellent protecting groups for carbonyl functionalities in multi-step syntheses.

The aldehyde, or formyl, group (–CHO) is a key functional group in organic chemistry, characterized by its high reactivity. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, while the adjacent hydrogen can be readily oxidized. The presence of the aldehyde group on the stable dioxane scaffold allows for a wide range of chemical transformations to be performed selectively at the formyl center.

Research Significance of this compound in Contemporary Organic Synthesis

The significance of this compound in modern organic synthesis stems from its potential as a chiral building block. The C2 carbon, bonded to four different substituents (an oxygen of the ring, the other oxygen of the ring, a methyl group, and a carbaldehyde group), is a stereocenter. This means the compound can exist as a pair of enantiomers. The ability to synthesize and utilize enantiomerically pure forms of such compounds is crucial in the development of new pharmaceuticals and other biologically active molecules, where stereochemistry often dictates efficacy and safety.

The 1,4-dioxane moiety itself is recognized as a "privileged scaffold" in medicinal chemistry. This means that this structural motif is found in a variety of compounds that exhibit a broad range of biological activities. Substituted 1,4-dioxanes have been investigated for their potential as M-3 muscarinic receptor antagonists, which are of interest for treating conditions like overactive bladder. researchgate.net Furthermore, derivatives of 1,4-dioxane have been explored for the development of multitarget drugs aimed at treating complex neurological disorders such as Parkinson's disease and schizophrenia. nih.gov

Overview of Key Academic Research Trajectories for this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from studies on analogous structures. Key areas of investigation for compounds of this type include:

Stereoselective Synthesis: A primary research focus is the development of methods to synthesize enantiomerically pure (chiral) 2-substituted-1,4-dioxanes. This is critical for their application as chiral building blocks in the total synthesis of complex natural products and pharmaceuticals. nih.govresearchgate.netrsc.orgresearchgate.net

Functional Group Transformations: Research explores the diverse reactions of the aldehyde group while the dioxane ring acts as a stable protecting group. This allows for the selective modification of the formyl moiety into other functional groups, such as carboxylic acids, alcohols, or more complex side chains.

Scaffold for Medicinal Chemistry: The use of the 1,4-dioxane ring as a scaffold for the synthesis of new biologically active compounds is a significant area of research. researchgate.netnih.govnih.gov The introduction of a methyl and a formyl group at the C2 position provides a handle for further chemical elaboration to create libraries of potential drug candidates.

Interactive Data Table: Properties of 2-Methyl-1,4-dioxane (B3048262)

PropertyValue
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
IUPAC Name2-methyl-1,4-dioxane
CAS Number16279-34-8
SMILESCC1COCCO1
InChIInChI=1S/C5H10O2/c1-5-4-6-2-3-7-5/h5H,2-4H2,1H3

Note: Data corresponds to the parent compound 2-methyl-1,4-dioxane as specific data for the carbaldehyde derivative is limited in public databases. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2694734-15-9

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2-methyl-1,4-dioxane-2-carbaldehyde

InChI

InChI=1S/C6H10O3/c1-6(4-7)5-8-2-3-9-6/h4H,2-3,5H2,1H3

InChI Key

PUHDMVKQLZZYTH-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCO1)C=O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 1,4 Dioxane 2 Carbaldehyde

Strategic Retrosynthetic Analysis of the 2-Methyl-1,4-Dioxane-2-Carbaldehyde Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler precursor structures. For this compound, the primary disconnections would logically target the formation of the 1,4-dioxane (B91453) ring and the introduction of the substituents.

A primary disconnection would be at the C-C bond between the aldehyde group and the dioxane ring. This suggests that the aldehyde could be formed from a more stable precursor, such as an alcohol or a protected aldehyde, which is a common strategy to avoid unwanted reactions of the highly reactive aldehyde functionality during the synthesis of the core ring structure.

Another key retrosynthetic step involves breaking the two ether linkages of the 1,4-dioxane ring. This leads back to a dihydroxy compound and a dihaloalkane or an epoxide, which are common starting materials for the construction of cyclic ethers. Considering the substitution pattern of the target molecule, a plausible precursor would be a substituted diol that can undergo cyclization.

A potential retrosynthetic pathway could be envisioned as follows:

Target Molecule: this compound

Disconnect Aldehyde: This points to a precursor like (2-methyl-1,4-dioxan-2-yl)methanol (B2474645), where the aldehyde is the result of a later oxidation step.

Disconnect Dioxane Ring: Breaking the ether bonds of the dioxane ring of (2-methyl-1,4-dioxan-2-yl)methanol could lead back to ethylene (B1197577) glycol and a substituted epoxide, such as 2-methyloxirane-2-carbaldehyde (B12333443) (or a protected version thereof). Alternatively, it could arise from the cyclization of a substituted diol.

This analytical approach provides a logical roadmap for the synthetic chemist, highlighting the key bond formations and functional group interconversions necessary to construct the target molecule.

Classical Synthetic Routes to the 1,4-Dioxane Ring System Precursors for this compound

The formation of the 1,4-dioxane ring is a cornerstone of this synthesis. Several classical methods can be adapted to create the necessary precursors for this compound.

A widely used method for synthesizing 1,4-dioxane is the acid-catalyzed dehydration and cyclization of diethylene glycol. nih.gov This process typically employs a strong acid catalyst like sulfuric acid and involves heating the reaction mixture. nih.govchemicalbook.com The reaction proceeds through the protonation of a hydroxyl group, followed by the intramolecular attack of the other hydroxyl group to form the cyclic ether. chegg.comyoutube.com

While this method is effective for the parent 1,4-dioxane, creating a substituted version like our target molecule would require a substituted diethylene glycol derivative. The commercial production of 1,4-dioxane often involves the acid-catalyzed condensation of an alcohol. vaia.com The reaction is typically conducted at elevated temperatures, and the 1,4-dioxane is continuously removed by distillation. nih.govchemicalbook.com

An alternative and often more versatile approach involves the ring closure of a dihydroxy compound with a suitable dielectrophile. A common strategy is the Williamson ether synthesis, where a diol is treated with a dihaloalkane in the presence of a base. For the synthesis of a 1,4-dioxane ring, this would involve the reaction of a 1,2-diol with a 1,2-dihaloethane.

A more direct method for preparing substituted 1,4-dioxanes involves the reaction of an epoxide with a diol. thieme-connect.comenamine.net For instance, the reaction of an epoxide with the monosodium salt of ethylene glycol, followed by cyclization of the resulting diol, can yield functionalized 1,4-dioxanes. thieme-connect.comenamine.net This approach offers a good degree of control over the substitution pattern of the final product. The synthesis of 1,4-dioxane can also be achieved through the dimerization of ethylene oxide, catalyzed by acids or other agents. mdpi.com

Introduction of the Methyl and Carbaldehyde Functionalities on the Dioxane Core

Once the 1,4-dioxane ring system is in place, the next critical steps involve the introduction of the methyl and carbaldehyde groups at the C-2 position.

The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. If the synthetic strategy proceeds through a precursor like (2-methyl-1,4-dioxan-2-yl)methanol, a variety of oxidative methods can be employed.

Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid. youtube.com Some common reagents for this transformation include:

Pyridinium chlorochromate (PCC): A widely used reagent that selectively oxidizes primary alcohols to aldehydes. youtube.com

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild reaction conditions. youtube.com

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a clean and efficient oxidation of primary alcohols to aldehydes.

TEMPO-catalyzed oxidations: Using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) allows for the selective oxidation of primary alcohols. organic-chemistry.org

The introduction of the methyl group at the C-2 position can be achieved through various alkylation strategies. If the synthesis starts with a pre-formed 1,4-dioxane ring that has a suitable functional group for alkylation, such as a ketone or an enolate equivalent, direct methylation can be performed.

For instance, if a precursor like 1,4-dioxan-2-one (B42840) is synthesized, it can be subjected to alpha-alkylation. The ketone can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which can then be reacted with a methylating agent like methyl iodide.

Alternatively, if the synthesis involves building the ring from acyclic precursors, the methyl group can be incorporated into one of the starting materials. For example, using a starting material that already contains the required methyl-substituted carbon atom that will become the C-2 of the dioxane ring.

Advanced and Stereoselective Synthesis of this compound

The presence of a chiral center at the C2 position of this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched products. These methods are crucial for applications in pharmaceuticals and other biologically active compounds where stereochemistry dictates function.

Asymmetric Catalysis in the Construction of Chiral Dioxane Derivatives

Asymmetric catalysis offers a powerful approach to introduce chirality in the synthesis of dioxane derivatives. While direct asymmetric synthesis of this compound is not extensively documented, analogous reactions on similar substrates provide a blueprint for potential synthetic routes. One such strategy involves the rhodium-catalyzed asymmetric hydrogenation of substituted benzo[b] nih.govacs.orgdioxine derivatives. This method has been shown to produce chiral 2-substituted 2,3-dihydrobenzo nih.govacs.orgdioxane derivatives with high yields and excellent enantioselectivities. acs.org The use of chiral phosphine (B1218219) ligands, such as ZhaoPhos, is critical for achieving high levels of stereocontrol. acs.org

Another relevant approach is the cobalt-catalyzed asymmetric reductive coupling. Although demonstrated for the synthesis of chiral amides, the principles of using a chiral catalyst to control the stereochemical outcome of a C-C bond-forming reaction are applicable. acs.org For the synthesis of this compound, a potential strategy could involve the asymmetric addition of a formaldehyde (B43269) equivalent to a suitably protected 2-methyl-1,4-dioxane (B3048262) precursor, or a related acyclic precursor that can be cyclized post-reaction. The choice of a chiral ligand is paramount in directing the stereochemical outcome. For instance, in cobalt-catalyzed reactions, various chiral ligands such as (S)-MeOBIPHEP and NPN ligands have been explored, with the optimal ligand depending on the specific substrates and reaction conditions. acs.org

Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
[Rh(cod)₂]BF₄ / ZhaoPhosBenzo[b] nih.govacs.orgdioxine derivativesChiral 2-substituted 2,3-dihydrobenzo nih.govacs.orgdioxanesup to >99% acs.org
CoI₂ / Chiral NPN ligandRacemic tertiary alkyl halides and isocyanatesSterically bulky chiral amidesup to 99.5:0.5 er acs.org

Chiral Pool Approaches to Enantiopure this compound

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of chiral 1,4-dioxanes, enantiopure 1,2-diols are excellent precursors. nih.gov A plausible retrosynthetic analysis of this compound suggests that it could be derived from a chiral triol, which in turn could be sourced from a natural product like a sugar or a tartaric acid derivative.

For example, a synthetic route could commence with a protected, chiral 1,2-diol which is then reacted with a suitable three-carbon electrophile containing the aldehyde or a precursor group. A key step would be the Williamson ether synthesis or a similar cyclization to form the 1,4-dioxane ring. The stereochemistry of the final product would be directly inherited from the starting chiral diol. A patent describes the synthesis of (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine hydrochloride starting from epoxy chloropropane and 2-chloroethanol, employing a kinetic resolution technique to achieve high enantiomeric purity. google.com A similar strategy could be envisioned for the target aldehyde.

Chiral Starting MaterialKey ReactionProductReference
Enantiopure 1,2-diolsMichael-initiated ring-closure (MIRC) with vinyl selenonesEnantiopure substituted 1,4-dioxanes nih.gov
Epoxy chloropropaneKinetic resolution and subsequent cyclization(2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine hydrochloride google.com

Chemoenzymatic Transformations in Dioxane Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. Enzymes can be used to create chiral synthons or to perform stereoselective transformations on existing scaffolds. While specific enzymatic reactions for the synthesis of this compound are not reported, the resolution of racemic alcohols or the asymmetric reduction of ketones are well-established enzymatic methods that could be applied.

For instance, a racemic precursor to 2-hydroxymethyl-2-methyl-1,4-dioxane could be resolved using a lipase-catalyzed transesterification. The resulting enantiomerically pure alcohol could then be oxidized to the target aldehyde. Research on the resolution of 2-hydroxymethyl-1,4-dioxane has been conducted, demonstrating the feasibility of such approaches. researchgate.net

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this translates to using less hazardous solvents, minimizing waste, and employing energy-efficient reaction conditions.

Solvent-Free Reaction Conditions for Dioxane Formation

The formation of the dioxane ring, which is essentially an acetal (B89532) or ketal formation, can often be performed under solvent-free conditions. rsc.orgmdpi.comresearchgate.net This approach significantly reduces the amount of volatile organic compounds (VOCs) used and simplifies product purification. The reaction of a carbonyl compound with a diol can be catalyzed by a variety of solid acid catalysts, such as SBA-15 materials or cobaloxime, which can be easily recovered and reused. mdpi.comresearchgate.net For the synthesis of the target molecule, a potential solvent-free step could be the cyclization of an acyclic precursor.

CatalystReaction TypeConditionsAdvantageReference
SBA-15 materialsAcetal/Ketal formationSolvent-freeHeterogeneous catalyst, reusable researchgate.net
CobaloximeAcetalization/KetalizationSolvent-free, mild temperatureHigh efficiency, low catalyst loading mdpi.com

Atom-Economical and Waste-Minimizing Methodologies

Atom economy is a key metric in green chemistry, and synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. researchgate.net Cascade or tandem reactions, where multiple bond-forming events occur in a single pot, are highly atom-economical. acs.org A potential atom-economical route to this compound could involve a domino reaction where the dioxane ring is formed and the carbaldehyde group is introduced concurrently.

Furthermore, the use of catalytic rather than stoichiometric reagents is crucial for minimizing waste. The development of efficient and recyclable catalysts for dioxane synthesis is an active area of research. For example, the use of solid super strong acids as catalysts for 1,4-dioxane synthesis has been patented, offering a potentially greener alternative to corrosive liquid acids like sulfuric acid. google.com While this specific patent deals with the synthesis of unsubstituted 1,4-dioxane, the principle of using solid acid catalysts can be extended to the synthesis of substituted derivatives.

Reactivity and Mechanistic Studies of 2 Methyl 1,4 Dioxane 2 Carbaldehyde

Reactivity of the Aldehyde Functionality in 2-Methyl-1,4-Dioxane-2-Carbaldehyde

The aldehyde functional group is a cornerstone of organic synthesis due to its versatile reactivity. The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This reactivity is the basis for numerous carbon-carbon bond-forming reactions and functional group interconversions.

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. masterorganicchemistry.comyoutube.com

Grignard and Organolithium Reactions: Grignard reagents (RMgX) and organolithium reagents (RLi) are potent carbon-based nucleophiles that readily react with aldehydes to form new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com The reaction of this compound with a Grignard or organolithium reagent would proceed via nucleophilic addition to the carbonyl carbon. youtube.com Subsequent acidic workup protonates the resulting alkoxide to furnish a secondary alcohol. masterorganicchemistry.comlibretexts.org

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to an aldehyde produces a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. openstax.orglibretexts.org This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a strong nucleophile. openstax.orglibretexts.org The cyanide ion attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate that is then protonated by HCN to yield the corresponding cyanohydrin. libretexts.orgyoutube.com Cyanohydrins are valuable synthetic intermediates as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. openstax.org

ReactantReagentProduct
This compound1. CH₃MgBr (Grignard Reagent) 2. H₃O⁺1-(2-Methyl-1,4-dioxan-2-yl)ethan-1-ol
This compound1. PhLi (Organolithium Reagent) 2. H₃O⁺(2-Methyl-1,4-dioxan-2-yl)(phenyl)methanol
This compoundNaCN, H₂SO₄2-Hydroxy-2-(2-methyl-1,4-dioxan-2-yl)acetonitrile (Cyanohydrin)
Table 1: Predicted Products of Nucleophilic Addition Reactions.

Aldol (B89426) Reaction: The aldol reaction is a crucial carbon-carbon bond-forming reaction that involves the addition of an enolate to an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com Since this compound lacks α-hydrogens, it cannot form an enolate itself and can only act as an electrophilic partner in a crossed aldol reaction. When treated with a base and another enolizable aldehyde or ketone, it would accept the nucleophilic attack from the enolate to form a β-hydroxy carbonyl compound. masterorganicchemistry.com

Henry Reaction (Nitroaldol Reaction): The Henry reaction is analogous to the aldol reaction but utilizes a nitroalkane as the nucleophile. In the presence of a base, the nitroalkane is deprotonated to form a nitronate anion, which then adds to the aldehyde. The reaction of this compound with a nitroalkane like nitromethane (B149229) would yield a β-nitro alcohol.

Reaction TypeReactantsProduct
Crossed Aldol ReactionThis compound + Acetone4-Hydroxy-4-(2-methyl-1,4-dioxan-2-yl)butan-2-one
Henry ReactionThis compound + Nitromethane1-(2-Methyl-1,4-dioxan-2-yl)-2-nitroethan-1-ol
Table 2: Predicted Products of Condensation Reactions.

Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. libretexts.orgmdpi.com The aldehyde group in this compound can be smoothly converted to a carboxylic acid functionality. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and milder oxidants. libretexts.orgorganic-chemistry.org The resulting product would be 2-methyl-1,4-dioxane-2-carboxylic acid. This transformation is a key step in modifying the functional group at the C2 position of the dioxane ring. msu.edu

The reduction of the aldehyde group in this compound yields a primary alcohol. libretexts.org This transformation can be efficiently achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose. libretexts.org For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can also be employed, which readily reduces aldehydes to primary alcohols. libretexts.org The product of this reduction is (2-methyl-1,4-dioxan-2-yl)methanol (B2474645).

Wittig Reaction: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. libretexts.orgmasterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). libretexts.org The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would result in the formation of an alkene, where the carbonyl oxygen is replaced by the alkylidene group of the ylide. libretexts.orgyoutube.com

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgyoutube.com HWE reactions are often preferred as they typically favor the formation of the (E)-alkene and the phosphate (B84403) byproduct is water-soluble, simplifying purification. wikipedia.orgnrochemistry.com The reaction of this compound with a stabilized phosphonate ylide, such as that derived from triethyl phosphonoacetate, would yield an α,β-unsaturated ester. nih.govorganic-chemistry.org

ReactionReagentProduct
Wittig ReactionMethylenetriphenylphosphorane (Ph₃P=CH₂)2-Methyl-2-vinyl-1,4-dioxane
Horner-Wadsworth-Emmons ReactionTriethyl phosphonoacetate and a base (e.g., NaH)Ethyl 2-(2-methyl-1,4-dioxan-2-yl)acrylate
Table 3: Predicted Products of Olefination Reactions.

Derivatization and Functionalization of 2 Methyl 1,4 Dioxane 2 Carbaldehyde

Synthesis of Novel Heterocyclic Scaffolds Utilizing 2-Methyl-1,4-dioxane-2-carbaldehyde

The aldehyde functionality of this compound serves as a key handle for the construction of a variety of heterocyclic systems through condensation and cyclization reactions.

One of the most powerful methods for synthesizing tetrahydro-β-carbolines and related structures is the Pictet-Spengler reaction . wikipedia.org This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed ring closure. Utilizing this compound in this reaction would be expected to produce novel tetrahydro-β-carbolines bearing the 2-methyl-1,4-dioxane (B3048262) moiety at the C1 position. The reaction typically proceeds under acidic conditions, often using protic or Lewis acids. wikipedia.orgnih.gov

Another significant application is in the synthesis of dihydropyrimidines and related heterocycles via the Biginelli reaction . This one-pot multicomponent reaction combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.govrsc.org The incorporation of this compound would lead to dihydropyrimidinones with the dioxane substituent at the C4 position, a scaffold of considerable interest in medicinal chemistry.

Furthermore, the aldehyde can participate in the Hantzsch pyridine (B92270) synthesis , a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines. These can subsequently be oxidized to the corresponding pyridines. acs.org The use of this compound as the aldehyde component would yield pyridines functionalized with the dioxane ring system.

Controlled Stereochemical Derivatization of this compound

The aldehyde group in this compound is a prochiral center, and its reactions can be controlled to produce specific stereoisomers. This is of particular importance given the presence of the existing chiral center at the C2 position of the dioxane ring.

Nucleophilic additions to the carbonyl group, such as in the Grignard reaction , can lead to the formation of new stereocenters. masterorganicchemistry.comlibretexts.org The reaction of this compound with a Grignard reagent (R-MgX) would yield a secondary alcohol. The stereochemical outcome of this addition can be influenced by the steric hindrance of the dioxane ring and the nature of the Grignard reagent and reaction conditions.

Similarly, the Wittig reaction provides a method to convert the aldehyde into an alkene with defined stereochemistry. wikipedia.orglibretexts.org The use of stabilized ylides generally favors the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. This allows for the stereoselective synthesis of vinyl-substituted 1,4-dioxanes.

The Aldol (B89426) reaction is another powerful tool for C-C bond formation with potential for stereocontrol. magritek.commasterorganicchemistry.com The reaction of the enolate of a ketone or ester with this compound would produce a β-hydroxy carbonyl compound. The diastereoselectivity of this reaction can often be controlled by the choice of base, solvent, and temperature.

Regioselective Functionalization at Different Positions of the this compound Molecule

The structure of this compound presents several sites for potential functionalization: the aldehyde group, the methyl group, and the C-H bonds of the dioxane ring.

The most straightforward functionalization occurs at the aldehyde group , as discussed in the previous sections. Beyond additions, the aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to a different set of derivatives.

Functionalization of the dioxane ring itself is more challenging but can be achieved through radical reactions or C-H activation strategies. For instance, palladium-catalyzed reactions have been shown to be effective for the regioselective functionalization of related saturated heterocycles. acs.orgacs.org The presence of the oxygen atoms in the dioxane ring can direct metallation to adjacent positions, allowing for the introduction of new substituents.

Multicomponent Reactions Incorporating this compound as a Building Block

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov The aldehyde functionality of this compound makes it an ideal candidate for a variety of MCRs.

In addition to the Biginelli and Hantzsch reactions mentioned earlier, this compound could be employed in the Ugi four-component reaction . This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. The diversity of the products can be vast, depending on the choice of the other three components.

The Passerini three-component reaction is another valuable MCR where an aldehyde, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. This provides a direct route to highly functionalized molecules from this compound.

The following table provides a hypothetical overview of potential multicomponent reactions involving this compound.

Reaction NameReactantsPotential Product Scaffold
Biginelli Reaction This compound, Ethyl acetoacetate, Urea4-(2-Methyl-1,4-dioxan-2-yl)-dihydropyrimidinone
Hantzsch Pyridine Synthesis This compound, 2x Ethyl acetoacetate, NH4OAc2,6-Dimethyl-4-(2-methyl-1,4-dioxan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
Ugi Reaction This compound, Benzylamine, Acetic acid, Cyclohexyl isocyanideα-Acetamido-N-cyclohexyl-2-(2-methyl-1,4-dioxan-2-yl)acetamide
Passerini Reaction This compound, Acetic acid, Cyclohexyl isocyanide1-(Cyclohexylcarbamoyl)-1-(2-methyl-1,4-dioxan-2-yl)methyl acetate

Applications of 2 Methyl 1,4 Dioxane 2 Carbaldehyde in Organic Synthesis

2-Methyl-1,4-Dioxane-2-Carbaldehyde as a Chiral Synthon in Asymmetric Synthesis

The presence of a stereocenter at the C2 position of the dioxane ring makes this compound an attractive chiral building block. In its enantiomerically pure form, it can be employed to introduce chirality into a target molecule. The development of rhodium-catalyzed asymmetric hydrogenation of benzo[b] ijapbc.commdpi.comdioxine derivatives has demonstrated that chiral 2-substituted 2,3-dihydrobenzo ijapbc.commdpi.comdioxanes can be synthesized with high enantioselectivity. mdpi.comresearchgate.net This highlights the potential for preparing enantiopure this compound, which can then serve as a starting material in asymmetric synthesis.

Furthermore, chiral C2-symmetric ligands possessing a 1,4-dioxane (B91453) backbone have been successfully utilized in asymmetric hydrogenation reactions, affording chiral amines and β-amino alcohols with excellent enantiomeric excess (94% to >99% ee). researchgate.netnih.gov This underscores the influential role of the 1,4-dioxane scaffold in creating a defined chiral environment around a metal center. By analogy, derivatives of this compound could be envisioned as precursors to novel chiral ligands where the aldehyde functionality provides a handle for further chemical modification.

Table 1: Examples of Asymmetric Transformations Utilizing Chiral Dioxane Scaffolds

Catalyst/Ligand SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
Rh-ZhaoPhosBenzo[b] ijapbc.commdpi.comdioxine derivativesChiral 2-substituted 2,3-dihydrobenzo ijapbc.commdpi.comdioxanes>99% mdpi.comresearchgate.net
Rh(I) complexes with chiral 1,4-diphenylphosphine ligandsβ-substituted enamidesChiral amines94% to >99% researchgate.netnih.gov

This table presents data for analogous systems to illustrate the potential of chiral dioxane scaffolds.

Utilization in the Total Synthesis of Complex Natural Products

While specific examples of the incorporation of this compound into the total synthesis of complex natural products are not yet prevalent in the literature, its structural motifs are found in various bioactive molecules. The 1,4-benzodioxane (B1196944) moiety, for instance, is a key feature in a number of lignan (B3055560) natural products with diverse biological activities. researchgate.netnih.gov The synthesis of these natural products often involves the strategic coupling of precursors that contain the dioxane ring system.

The aldehyde group of this compound can serve as a versatile functional handle for chain elongation and the introduction of further complexity, which is a common strategy in natural product synthesis. nih.gov For example, the aldehyde could undergo Wittig reactions, aldol (B89426) condensations, or reductive aminations to build the carbon skeleton of a target natural product. The dioxane ring, being stable to a range of reaction conditions, can be carried through multiple synthetic steps before potential modification or cleavage if desired. The anticipation of natural products through synthesis is a powerful approach, and building blocks like this compound could play a role in the future synthesis of yet-to-be-discovered natural products containing this scaffold. nih.gov

Development of New Reagents and Catalysts from this compound Derivatives

The aldehyde functionality of this compound is a gateway to a variety of other functional groups, enabling the development of novel reagents and catalysts. For instance, oxidation of the aldehyde would yield the corresponding carboxylic acid, which could be used to synthesize esters, amides, or serve as a coordinating group in a catalyst. Reduction would afford the corresponding alcohol, a common precursor for ethers and other derivatives.

An iridium-catalyzed transfer hydrogenation of alkenes has been developed using 1,4-dioxane as the hydrogen donor, showcasing the utility of the dioxane ring in catalytic processes. organic-chemistry.org While in this case the dioxane is a solvent and reagent, it points to the compatibility of the ring system with transition metal catalysis. Derivatives of this compound could be designed to act as ligands for transition metals, where the dioxane moiety influences the steric and electronic properties of the resulting catalyst. For example, conversion of the aldehyde to an amine followed by phosphine (B1218219) substitution could lead to novel P,N-ligands for asymmetric catalysis.

Role as a Protecting Group Equivalent for Carbonyl Compounds in Complex Sequences

The 1,4-dioxane structure is fundamentally a cyclic acetal (B89532). Acetal functionalities are widely used as protecting groups for carbonyl compounds (aldehydes and ketones) due to their stability under a variety of conditions, including basic, nucleophilic, and organometallic reagents. thieme-connect.de The dioxane ring in this compound can be viewed as a protected form of a 1,2-diol.

Conversely, the aldehyde group in this compound can be considered a masked carbonyl functionality. The dioxane ring itself can be synthesized from a diol and an aldehyde or ketone. In a retrosynthetic sense, this compound can be seen as an equivalent of a more complex, multifunctional molecule where some of the reactive groups are temporarily masked. This strategy is crucial in multistep syntheses to ensure chemoselectivity.

Table 2: General Stability of Dioxane Protecting Groups

Reagent/ConditionStability
Strong Bases (e.g., NaOH, n-BuLi)Stable
Nucleophiles (e.g., Grignard reagents, organolithiums)Stable
Reducing Agents (e.g., LiAlH4, NaBH4)Stable
Oxidizing Agents (e.g., PCC, Swern)Generally Stable
Acidic Conditions (e.g., aq. HCl, Lewis acids)Labile

This table provides a general overview of the stability of dioxane acetals, which is applicable to the dioxane ring in the title compound.

Applications in the Synthesis of Scaffolds for Chemical Biology Research

The 1,4-dioxane scaffold has been identified as a privileged structure in medicinal chemistry and is a component of various biologically active compounds. A notable example is its use in the development of potent and selective M3 muscarinic receptor antagonists. organic-chemistry.orgresearchgate.net By modifying the substituents on the dioxane ring, the pharmacological profile of the compounds can be fine-tuned.

The aldehyde group of this compound provides a convenient point of attachment for diversification, allowing for the synthesis of libraries of compounds for screening in chemical biology research. For instance, the aldehyde can be readily converted into a variety of other functional groups or used in multicomponent reactions to rapidly generate molecular diversity around the chiral dioxane core. This makes this compound a promising starting material for the creation of novel molecular probes and potential drug candidates. The synthesis of spiro 1,4-dioxane cyclohexadienone derivatives, which are found in some natural products, further highlights the utility of the dioxane scaffold in constructing complex and potentially bioactive molecules. acs.org

Advanced Spectroscopic and Structural Characterization of 2 Methyl 1,4 Dioxane 2 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of 2-methyl-1,4-dioxane-2-carbaldehyde. One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, while two-dimensional (2D) techniques are indispensable for a complete and unambiguous assignment.

Two-dimensional NMR experiments are crucial for establishing the covalent framework of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between the aldehyde proton and any vicinal protons, as well as correlations among the protons on the dioxane ring, helping to trace the spin systems. For instance, the aldehyde proton would show a cross-peak with the proton on the same carbon in a DQF-COSY experiment if there were one, and vicinal protons on the dioxane ring would exhibit correlations, confirming their proximity through bonds. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. sdsu.edu It is invaluable for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. In the HSQC spectrum of this compound, the aldehyde proton signal will correlate with the aldehyde carbon signal, the methyl protons with the methyl carbon, and the methylene (B1212753) protons of the dioxane ring with their respective carbon atoms. The phase of the cross-peaks in an edited HSQC can also distinguish between CH, CH₂, and CH₃ groups. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu This is particularly powerful for connecting different spin systems and identifying quaternary carbons. For this compound, key HMBC correlations would be expected between:

The aldehyde proton and the quaternary carbon at position 2 of the dioxane ring.

The methyl protons and the quaternary carbon at position 2.

The methyl protons and the aldehyde carbon.

Protons on the dioxane ring and adjacent carbon atoms, helping to piece together the entire molecular skeleton. rsc.org

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Interactive Table 1: Predicted 2D NMR Correlations for this compound

Proton (¹H)COSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)
Aldehyde-HRing-H (at C2, if present)Aldehyde-CC2, Methyl-C
Methyl-H₃-Methyl-CC2, Aldehyde-C
Ring-CH₂ (at C3)Ring-CH₂ (at C5)C3C2, C5
Ring-CH₂ (at C5)Ring-CH₂ (at C3), Ring-CH₂ (at C6)C5C3, C6
Ring-CH₂ (at C6)Ring-CH₂ (at C5)C6C2, C5

The dioxane ring can exist in different conformations, such as chair and boat forms. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are pivotal in determining the preferred conformation and the relative stereochemistry of the substituents. columbia.edu These experiments detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): For small molecules like this compound, NOESY cross-peaks indicate spatial proximity (typically < 5 Å). columbia.edu For instance, a NOESY correlation between the methyl protons and specific protons on the dioxane ring would provide strong evidence for a particular conformation where these groups are on the same side of the ring. The presence or absence of NOEs between the aldehyde proton and ring protons would further refine the conformational model.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): The ROE is always positive, regardless of molecular size, making ROESY a reliable alternative to NOESY, especially for molecules of intermediate size where the NOE might be close to zero. columbia.edu It provides similar through-space correlation information.

By analyzing the pattern of NOESY or ROESY cross-peaks, the chair or twisted-boat conformation of the dioxane ring and the axial or equatorial orientation of the methyl and carbaldehyde groups can be deduced. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. nih.gov

Molecular Formula Validation: HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C₆H₁₀O₃), the expected exact mass can be calculated and compared to the experimentally measured value, confirming the elemental composition.

Fragmentation Pathway Elucidation: By analyzing the fragment ions produced in the mass spectrometer, typically through techniques like collision-induced dissociation (CID), the structure of the molecule can be further corroborated. The fragmentation pattern of 1,4-dioxane (B91453) itself involves characteristic losses. docbrown.info For this compound, characteristic fragmentation pathways would likely involve:

Loss of the aldehyde group (CHO).

Loss of a methyl radical (CH₃).

Ring-opening and subsequent fragmentation of the dioxane ring, potentially leading to the loss of ethylene (B1197577) oxide or formaldehyde (B43269) units.

A McLafferty rearrangement if structurally feasible.

Studying the fragmentation of related compounds, such as 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide, shows that major fragmentation often involves the loss of substituents from the heterocyclic ring. nih.gov

Interactive Table 2: Predicted HRMS Data for this compound

IonCalculated Exact Mass (m/z)Potential Origin
[M+H]⁺131.0654Protonated molecular ion
[M+Na]⁺153.0473Sodiated molecular ion
[M-CHO]⁺101.0603Loss of the formyl group
[M-CH₃]⁺115.0501Loss of the methyl group

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformation.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. Key expected vibrational modes include:

A strong C=O stretching band for the aldehyde group, typically in the region of 1720-1740 cm⁻¹.

C-H stretching vibrations for the aldehyde, methyl, and methylene groups in the 2800-3000 cm⁻¹ region.

Characteristic C-O stretching vibrations for the ether linkages of the dioxane ring, usually appearing as strong bands in the 1000-1200 cm⁻¹ region. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretch is also observable in the Raman spectrum. The symmetric breathing modes of the dioxane ring are often Raman active and can provide information about the ring's conformation. The Raman spectrum of 1,4-dioxane shows characteristic bands that are sensitive to its chair conformation. chemicalbook.com

Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict the vibrational frequencies and compare them with the experimental spectra to aid in the assignment of complex vibrational modes and to support conformational analysis. researchgate.net

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AldehydeC=O stretch1720 - 1740
AldehydeC-H stretch~2720 and ~2820
AlkaneC-H stretch2850 - 2960
EtherC-O stretch1000 - 1200

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction provides the most definitive structural information in the solid state. While obtaining suitable crystals of this compound itself might be challenging, crystalline derivatives can be synthesized for this purpose. X-ray crystallography can unambiguously determine:

The precise bond lengths and angles.

The conformation of the dioxane ring.

The relative stereochemistry of the methyl and carbaldehyde groups.

The packing of the molecules in the crystal lattice.

The absolute configuration of a chiral molecule can also be determined if a heavy atom is present or by using anomalous dispersion effects. acs.org Studies on co-crystals of 1,4-dioxane with other molecules have demonstrated the utility of X-ray diffraction in understanding intermolecular interactions. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

Since this compound is a chiral molecule, chiroptical techniques are essential for characterizing its enantiomers.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule containing a chromophore, such as the carbonyl group in the aldehyde, a CD spectrum will show positive or negative bands corresponding to the electronic transitions of the chromophore. The CD spectrum is a unique fingerprint for each enantiomer, with enantiomers exhibiting mirror-image spectra.

Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess (ee) of the sample.

Absolute Configuration: By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods (e.g., time-dependent DFT), the absolute configuration (R or S) of the predominant enantiomer can often be assigned. This approach has been successfully applied to determine the absolute configuration of other complex molecules.

Computational Chemistry and Theoretical Studies of 2 Methyl 1,4 Dioxane 2 Carbaldehyde

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

There is no specific research applying quantum mechanical calculations to elucidate the electronic structure and predict the reactivity of 2-methyl-1,4-dioxane-2-carbaldehyde. Such studies, were they to be conducted, would likely employ methods like Density Functional Theory (DFT) to map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and calculate electrostatic potential surfaces. This information would be crucial for understanding the molecule's susceptibility to nucleophilic or electrophilic attack.

Conformational Analysis and Energy Minima Determination

Detailed conformational analysis to determine the energy minima of this compound has not been documented. A thorough investigation would involve exploring the potential energy surface to identify stable conformers, such as chair and boat forms of the dioxane ring, and the orientation of the axial and equatorial substituents (the methyl and carbaldehyde groups). The relative energies of these conformers would dictate their population at equilibrium.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

No molecular dynamics (MD) simulations have been published that specifically model the behavior of this compound in different solvent environments. nih.govfrontiersin.orgscispace.com MD simulations would be instrumental in understanding how solvent molecules interact with the compound, influencing its conformational dynamics and the accessibility of the reactive aldehyde group. nih.govfrontiersin.orgscispace.com

Transition State Modeling and Reaction Pathway Elucidation

The scientific literature lacks studies on transition state modeling to elucidate reaction pathways involving this compound. scispace.com Theoretical modeling of transition states is essential for predicting the kinetics and mechanisms of reactions where this compound might participate, such as oxidation of the aldehyde or nucleophilic addition reactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There are no available studies that predict the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) of this compound and compare them with experimental data. Such a comparison is a standard method for validating the accuracy of computational models and confirming the structure of a synthesized compound. While spectral data for related compounds like 2-methyl-1,3-dioxane (B3054962) have been analyzed, this specific information is missing for the 1,4-dioxane (B91453) derivative. researchgate.net

Advanced Analytical Methodologies for 2 Methyl 1,4 Dioxane 2 Carbaldehyde Research

Chromatographic Method Development for Purification and Purity Assessment

Chromatography stands as a cornerstone for the analysis of organic compounds. For a molecule like 2-methyl-1,4-dioxane-2-carbaldehyde, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer powerful tools for purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

HPLC is an indispensable technique for determining the purity of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be the most effective approach for purity assessment. This method would separate the target compound from non-polar and polar impurities. A C18 column would be a suitable stationary phase, providing a non-polar environment for the separation. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The gradient of the mobile phase can be optimized to achieve the best separation of the target compound from any potential impurities. Detection is commonly achieved using an ultraviolet (UV) detector, as the aldehyde functionality, although not a strong chromophore, should exhibit some absorbance in the low UV region (around 210 nm).

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterValue/Description
Stationary Phase C18 (Octadecyl-silica), 5 µm particle size, 250 x 4.6 mm
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

For monitoring the progress of a chemical reaction that synthesizes this compound, GC-MS is a highly sensitive and specific technique. It is particularly useful for volatile compounds and can provide information about the presence of starting materials, intermediates, byproducts, and the desired product in a reaction mixture. A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, would be appropriate. The temperature program of the GC oven is critical for separating the components of the reaction mixture. The mass spectrometer then provides mass information for each separated component, allowing for their identification.

Table 2: Representative GC-MS Parameters for Reaction Monitoring of this compound Synthesis

ParameterValue/Description
Column HP-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1.2 mL/min constant flow
Inlet Temperature 250 °C
Temperature Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Chiral Chromatography for Enantiomeric Excess Determination of Chiral this compound

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. In asymmetric synthesis or resolution studies, determining the enantiomeric excess (ee) is crucial. Chiral chromatography is the gold standard for this purpose. This can be achieved using either HPLC or GC with a chiral stationary phase (CSP). For HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating enantiomers. The choice of mobile phase, typically a mixture of alkanes and an alcohol, is critical for achieving baseline separation of the enantiomers.

Table 3: Exemplary Chiral HPLC Parameters for Enantiomeric Excess Determination

ParameterValue/Description
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel
Column Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 210 nm

Advanced Spectrophotometric Methods for Quantitative Analysis in Research Contexts

While chromatography is excellent for separation and identification, spectrophotometric methods can offer a simpler and more rapid approach for quantitative analysis in specific research applications, provided that interfering substances are not present. For an aldehyde like this compound, derivatization with a chromogenic reagent can be employed to shift the absorbance to a more convenient wavelength and increase the molar absorptivity. A classic example is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a colored hydrazone derivative that can be quantified in the visible region of the spectrum. The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) for the hydrazone, and the concentration is determined using a calibration curve prepared with standards of known concentration.

Table 4: Illustrative Spectrophotometric Method via DNPH Derivatization

StepDescription
Reagent 2,4-Dinitrophenylhydrazine (DNPH) in an acidic solution (e.g., sulfuric acid in methanol)
Reaction Formation of this compound 2,4-dinitrophenylhydrazone
Detection Wavelength (λmax) Typically in the range of 350-390 nm for the hydrazone derivative
Quantification Based on a Beer-Lambert law calibration curve of the derivatized standard

Future Research Directions and Unexplored Avenues for 2 Methyl 1,4 Dioxane 2 Carbaldehyde

Exploration of Novel Catalytic Systems for 2-Methyl-1,4-Dioxane-2-Carbaldehyde Transformations

The reactivity of this compound is dominated by its aldehyde functional group and the dioxane ring. Future research should focus on developing novel catalytic systems to selectively transform these moieties, opening pathways to a diverse range of derivatives.

The aldehyde group is a versatile handle for various C-C and C-N bond-forming reactions. While classical transformations like the Wittig, Grignard, and aldol (B89426) reactions are certainly applicable, modern catalytic methods offer enhanced selectivity and efficiency. For instance, N-heterocyclic carbene (NHC) catalysis, known for its ability to induce umpolung reactivity in aldehydes, could be explored. This could enable the synthesis of α-hydroxy ketones or esters from this compound. mdpi.com Furthermore, photoredox catalysis in conjunction with organocatalysis or transition metal catalysis presents an opportunity for novel transformations, such as the hydroalkylation or hydroamination of the aldehyde.

The dioxane ring itself, while generally stable, can undergo ring-opening or rearrangement reactions under specific catalytic conditions. Acid catalysis is a known method for the dehydration of diols to form dioxanes and can also mediate the reverse reaction. berkeley.edu Exploration of Lewis and Brønsted acid catalysts could lead to controlled ring-opening, yielding valuable difunctionalized ethylene (B1197577) glycol derivatives. Moreover, transition metal-catalyzed C-H activation of the dioxane ring is a largely unexplored area that could lead to the direct functionalization of the carbon skeleton, offering a more atom-economical approach than traditional multi-step syntheses. nih.govresearchgate.net Dual photoredox and cobalt catalysis has been shown to effect remote hydrofunctionalization of alkenes, a strategy that could potentially be adapted for the functionalization of the dioxane ring. acs.org

A comparative table of potential catalytic transformations is presented below.

Catalytic System Potential Transformation of this compound Potential Product Class Reference for Analogy
N-Heterocyclic Carbene (NHC) OrganocatalysisUmpolung of the aldehyde group followed by reaction with an electrophile.α-Hydroxy ketones, esters, or amides. mdpi.com
Photoredox/Transition Metal Dual CatalysisReductive coupling of the aldehyde with alkyl or aryl halides.Secondary alcohols with new C-C bonds. acs.org
Lewis Acid CatalysisRing-opening of the dioxane moiety with a nucleophile.Functionalized ethylene glycol ethers. doi.org
Rh(II)-based CatalysisFormal C-H insertion reactions if a suitable precursor is made.Fused heterocyclic systems. acs.org
Palladium CatalysisCross-coupling reactions on a functionalized dioxane ring.Arylated or vinylated dioxane derivatives. doi.org

Development of this compound as a Scaffold for Materials Science Applications

Heterocyclic compounds are integral to the development of advanced materials due to their unique structural and electronic properties. doi.orgrsc.orgoatext.comrsc.org The bifunctionality of this compound makes it an intriguing candidate as a monomer or cross-linking agent in polymer synthesis.

The aldehyde functionality can readily participate in polymerization reactions. For example, it can undergo condensation polymerization with diols, diamines, or other difunctional monomers to create polyesters, polyamides, or polyacetals. The resulting polymers would feature the 2-methyl-1,4-dioxane (B3048262) unit as a recurring motif in the polymer backbone, potentially imparting properties such as increased thermal stability, altered solubility, and biodegradability. google.com The synthesis of polymers from heterocyclic aldehydes has been shown to produce materials with interesting photophysical and mechanical properties. rsc.org

Furthermore, the dioxane ring itself can influence the properties of the resulting material. The presence of the cyclic acetal (B89532) can introduce flexibility or rigidity into the polymer chain, depending on its conformation. Moreover, polymers containing the 1,4-dioxane-2-one moiety have been investigated as biodegradable materials for biomedical applications, such as drug delivery and tissue engineering. google.comgoogle.com This suggests that polymers derived from this compound could also have potential in these areas. Research into poly(5-substituted-1,4-dioxane-2-one) has shown that modifying the side chain can alter the physical, chemical, and biological properties of the polymer, including its glass transition temperature, hydrophilicity, and degradation rate. google.com

The potential applications in materials science are summarized in the table below.

Material Type Role of this compound Potential Properties and Applications Reference for Analogy
Polyesters/PolyamidesMonomer in condensation polymerization.Biodegradable plastics, fibers, or resins. oatext.comgoogle.com
PolyacetalsMonomer for acetal formation polymerization.Engineering plastics with good thermal stability. doi.org
Cross-linked PolymersCross-linking agent for existing polymer systems.Hydrogels, elastomers, or thermosets. oatext.com
Functional CoatingsComponent in surface coating formulations.Coatings with tunable adhesion and surface properties. rsc.org

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization for this compound

Future research could leverage ML models to predict the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in C-H functionalization of the dioxane ring, multiple reactive sites are available. An ML model, trained on a large dataset of similar heterocyclic reactions, could predict the most likely site of reaction under a given set of conditions. nih.govresearchgate.netacs.orgresearchgate.netnih.gov This would significantly reduce the experimental effort required to discover new selective transformations.

The potential impact of ML and AI in this area is outlined in the table below.

AI/ML Application Specific Task for this compound Expected Outcome Reference for Analogy
Regioselectivity PredictionPredicting the site of C-H activation on the dioxane ring.Faster discovery of selective functionalization reactions. nih.govresearchgate.netacs.org
Reaction Condition OptimizationFinding the optimal catalyst, solvent, and temperature for a desired transformation.Higher yields and selectivities with fewer experiments. preprints.orgbeilstein-journals.orgresearchgate.net
Novel Reaction DiscoveryProposing new, non-intuitive reaction pathways based on learned chemical principles.Identification of unprecedented transformations and products. technologynetworks.com
Synthesis PlanningDesigning multi-step synthetic routes to complex derivatives.More efficient and cost-effective synthesis of target molecules. beilstein-journals.org

Investigation of Bio-Inspired Synthetic Routes to this compound and its Derivatives

The principles of green chemistry encourage the development of synthetic methods that are more environmentally benign. Bio-inspired and biocatalytic approaches offer a promising avenue for the synthesis of this compound and its derivatives. nih.gov

Enzymatic catalysis can provide high levels of selectivity under mild reaction conditions. nih.govmagtech.com.cn For the synthesis of chiral derivatives of this compound, enzymes such as lipases, esterases, or dehydrogenases could be employed. For example, a prochiral diol could be selectively acetylated using a lipase (B570770) to generate a chiral precursor to the dioxane ring. Alternatively, a racemic mixture of a substituted dioxane could be resolved through enantioselective enzymatic hydrolysis. The synthesis of chiral cyclic acetals has been achieved through biocatalytic methods. mdpi.comrsc.org

The aldehyde functionality can also be a target for biocatalysis. Carboxylic acid reductases (CARs) are enzymes that can convert carboxylic acids to aldehydes, and these have been used in chemo-enzymatic cascades to produce fragrance aldehydes. nih.govmdpi.com A similar approach could be envisioned starting from a carboxylic acid derivative of 2-methyl-1,4-dioxane. Furthermore, monooxygenases are known to catalyze the biodegradation of 1,4-dioxane (B91453) and could potentially be engineered for the selective oxidation of 2-methyl-1,4-dioxane to introduce the carbaldehyde group or other functionalities. berkeley.edu

A summary of potential bio-inspired synthetic routes is provided in the table below.

Biocatalytic Approach Target Transformation Potential Advantage Reference for Analogy
Lipase-catalyzed ResolutionKinetic resolution of a racemic precursor.Access to enantiomerically pure derivatives. nih.gov
Carboxylic Acid Reductase (CAR)Reduction of a corresponding carboxylic acid.Green synthesis of the aldehyde from a stable precursor. nih.govmdpi.com
Monooxygenase-catalyzed OxidationHydroxylation of the methyl group followed by oxidation.Direct functionalization of the parent dioxane. berkeley.edu
Chemo-enzymatic CascadeCombining chemical and enzymatic steps in one pot.Increased efficiency and reduced waste. mdpi.comnih.govrsc.org

Conclusion

Synthesis and Reactivity Paradigms of 2-Methyl-1,4-Dioxane-2-Carbaldehyde: A Scholarly Perspective

Direct, peer-reviewed synthesis routes for this compound are not prominently documented in the existing chemical literature. However, a scholarly perspective on its potential synthesis can be derived from established methodologies for analogous structures. For instance, the synthesis of the related compound, dioxan-2-yl-carbaldehyde, has been described as a key intermediate in the preparation of meso-substituted porphyrins. researchgate.net This synthesis proceeds in three steps from commercially available racemic epichlorohydrin and 2-chloroethanol. researchgate.net Extrapolating from this, a plausible synthetic pathway for this compound could be envisioned starting from a methylated analog of the initial reactants.

The reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the dioxane ring. The aldehyde group is expected to exhibit typical reactivity, including oxidation to the corresponding carboxylic acid, reduction to a primary alcohol, and participation in various nucleophilic addition reactions.

The 1,4-dioxane (B91453) ring is a cyclic ether, which is generally stable. However, like other ethers, it is susceptible to autoxidation, a process that can be initiated by light and leads to the formation of organic peroxides through a free-radical chain mechanism. This reactivity is a known characteristic of the parent 1,4-dioxane molecule.

Table 1: Predicted Reactivity of this compound

Functional GroupExpected Reactions
AldehydeOxidation, Reduction, Nucleophilic Addition
1,4-Dioxane RingAutoxidation (Peroxide Formation)

Outlook on the Enduring Academic Relevance and Future Research Impact of this compound

Given the current lack of dedicated research, the enduring academic relevance of this compound is yet to be established. Its future research impact will likely depend on the discovery of unique properties or applications that distinguish it from more readily available analogs.

The academic interest in related dioxane derivatives provides a potential roadmap for future investigations. For example, the use of dioxan-2-yl-carbaldehyde as a building block for porphyrins suggests that this compound could also serve as a precursor for novel macrocyclic compounds. researchgate.net The presence of the additional methyl group could influence the solubility, conformational properties, and biological activity of the resulting macrocycles.

Furthermore, the broader field of 1,4-dioxane chemistry continues to be an area of active research, particularly in the context of environmental science and catalysis. While much of this research focuses on the environmental contaminant 1,4-dioxane, the synthesis and study of its derivatives contribute to a more comprehensive understanding of this class of compounds.

Future research into this compound could explore its potential as a chiral building block if stereospecific synthesis routes are developed. The interplay between the stereochemistry of the dioxane ring and the reactivity of the aldehyde could be of interest in asymmetric synthesis.

Table 2: Potential Areas for Future Research

Research AreaPotential Application/Focus
Organic SynthesisPrecursor for novel macrocycles and heterocyclic compounds.
Materials ScienceMonomer for the synthesis of functional polymers.
Medicinal ChemistryScaffold for the development of new therapeutic agents.
Asymmetric CatalysisChiral ligand or building block.

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-1,4-dioxane-2-carbaldehyde, and what factors influence the choice of method?

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H NMR : Aldehydic proton appears as a singlet at δ 9.6–9.8 ppm. The dioxane ring protons show splitting patterns between δ 3.5–4.5 ppm.
  • 13C NMR : Carbonyl carbon resonance at ~200 ppm; dioxane carbons at 60–70 ppm.
  • IR Spectroscopy : Strong C=O stretch at 1710–1740 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 144.1 (C₆H₁₀O₃) with fragmentation patterns indicating loss of CO (Δmlz 28) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the oxidation stability of this compound in different solvents?

Methodological Answer: Contradictions arise from solvent effects on aldehyde reactivity. To resolve:

  • Perform kinetic studies using UV-Vis spectroscopy to track oxidation rates in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents.
  • Use DFT calculations (B3LYP/6-31G*) to model solvent interactions and transition-state energies.
  • Validate with HPLC to quantify degradation products (e.g., carboxylic acids). Example: In DMSO, the compound shows 20% slower oxidation than in ethanol due to reduced hydrogen bonding .

Q. What strategies optimize regioselectivity in nucleophilic additions to this compound?

Methodological Answer: Regioselectivity is controlled by:

  • Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) favor α-addition due to steric hindrance at the β-position.
  • Catalysis : Lewis acids like BF₃·Et₂O polarize the carbonyl group, enhancing electrophilicity.
  • Temperature : Low temperatures (-20°C) favor kinetic control (α-adducts), while higher temperatures (50°C) favor thermodynamic products. Comparative studies with oxazole analogs show up to 90% α-selectivity using BF₃·Et₂O .

Q. How does the dioxane ring conformation influence reactivity in cycloaddition reactions?

Q. What computational approaches predict biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against enzyme targets (e.g., cyclooxygenase-2).
  • MD Simulations : GROMACS simulations (50 ns) assess ligand-protein stability (RMSD < 2 Å).
  • QSAR Models : Correlate Hammett σ values (electron-withdrawing substituents) with IC₅₀ data. Studies on similar aldehydes show strong agreement between computed binding energies and experimental inhibition (R² = 0.89) .

Key Notes for Experimental Design

  • Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) to isolate the aldehyde from oxidation byproducts.
  • Stability Testing : Store under nitrogen at -20°C to prevent polymerization.
  • Safety : Handle in fume hoods; aldehyde vapors are irritants (refer to SDS guidelines in ).

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